N-carbamimidoylacetamide

Description

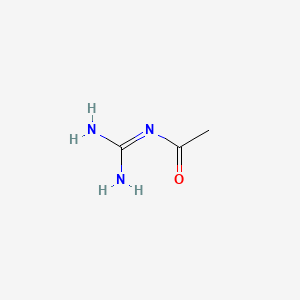

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGXACLSAZXJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205595 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-40-1 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-carbamimidoylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-carbamimidoylacetamide, a molecule of interest in various research and development applications. The primary focus of this document is to furnish detailed experimental protocols and quantitative data to enable the successful and reproducible synthesis of this compound.

Introduction

This compound, also known as 1-Acetylguanidine or N-Acetylguanidine, is a derivative of guanidine featuring an acetyl group. Its synthesis is of interest to researchers exploring guanidine-based compounds for potential applications in medicinal chemistry and materials science. This guide will focus on the most direct and well-documented synthetic routes. While a direct synthesis from cyanamide is not the most common approach, this document outlines a practical and efficient synthesis from the closely related and readily available precursor, guanidine.

Synthesis of this compound from Guanidine

The most prevalent and reliable method for the synthesis of this compound involves the acylation of guanidine. This can be achieved using either an ester of acetic acid or acetic anhydride as the acetylating agent.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of this compound and a corresponding byproduct.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis via Reaction with an Ester

This method, adapted from established procedures for acylguanidine synthesis, utilizes an ester of acetic acid as the acetylating agent.[1]

Materials:

-

Guanidine carbonate

-

Sodium metal

-

Absolute ethyl alcohol or dry p-dioxane

-

Ethyl acetate

Procedure:

-

Preparation of Guanidine Solution: In a suitable reaction vessel, vigorously stir 18 parts of powdered guanidine carbonate and 5 parts of sodium in 100 parts of absolute ethyl alcohol or dry p-dioxane.

-

After the reaction is complete, filter the resulting solution of guanidine to remove any solids.

-

Concentrate the guanidine solution by evaporation under vacuum.

-

Acetylation: To the concentrated guanidine solution, add an approximately equivalent amount of freshly distilled ethyl acetate. The reaction is exothermic and results in the precipitation of crystalline this compound.

-

Allow the solution to stand overnight to ensure the reaction proceeds to equilibrium.

-

Isolation and Purification: Separate the crystalline product by filtration. A further yield may be obtained by concentrating the filtrate.

-

Purify the product by recrystallization from alcohol or p-dioxane.

Synthesis via Reaction with Acetic Anhydride

Acetylation of guanidine salts with acetic anhydride can also yield this compound, though reaction conditions must be carefully controlled to avoid the formation of diacetylated products or triazines.[2][3][4]

Materials:

-

Guanidine hydrochloride

-

Acetic anhydride

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dried, powdered guanidine hydrochloride in a moderate excess of acetic anhydride.

-

Reaction: Stir the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, distill off the excess acetic anhydride under vacuum.

-

Purification: The resulting residue can be purified by recrystallization from a suitable solvent such as acetone.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇N₃O | |

| Molecular Weight | 101.11 g/mol | |

| Melting Point | 181-183 °C (lit.) | |

| Yield (Ester Method) | 40-80% | [1] |

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point is a primary method for assessing purity. The literature value is 181-183 °C.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized in the following workflow diagram.

Conclusion

This technical guide provides essential information for the laboratory synthesis of this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and characterization methods, researchers, scientists, and drug development professionals can reliably produce and verify this compound for their specific applications. The acylation of guanidine represents a robust and accessible route to this valuable molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Acetylguanidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-Acetylguanidine. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Chemical Identity and Properties

1-Acetylguanidine, also known as N-Carbamimidoylacetamide, is a guanidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.[1][2] It is a white to off-white crystalline solid that is soluble in water.[1]

Quantitative Physicochemical Data

The key physicochemical properties of 1-Acetylguanidine are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | N-(diaminomethylidene)acetamide | [3] |

| CAS Number | 5699-40-1 | [1][3][4][5] |

| Molecular Formula | C₃H₇N₃O | [1][3][5] |

| Molecular Weight | 101.11 g/mol | [2][5] |

| Melting Point | 174 °C to 183 °C | [4][6] |

| pKa | 8.23 - 8.33 (at 25 °C) | [1][7][8] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Solubility | Soluble in water | [1] |

| Maximum UV Absorption | 220 nm (in H₂O) | [1][4] |

Structural Identifiers

| Identifier | Value | Citations |

| SMILES | CC(=O)N=C(N)N | [1][3] |

| InChI Key | NGGXACLSAZXJGM-UHFFFAOYSA-N | [1][2][3] |

| InChI | 1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | [1][2] |

Molecular Structure

The structure of 1-Acetylguanidine features an acetyl group attached to one of the nitrogen atoms of the guanidine core. This combination of a carbonyl group and the highly basic guanidine moiety results in a conjugated system.

Caption: Chemical structure of 1-Acetylguanidine.

Experimental Protocols and Characterization

1-Acetylguanidine is typically characterized using standard analytical techniques to confirm its identity and purity. While detailed synthetic procedures are proprietary or vary by manufacturer, characterization protocols are more standardized.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of 1-Acetylguanidine.

-

Objective: To quantify the purity of the 1-Acetylguanidine sample.

-

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is prepared and degassed.

-

Standard Preparation: A standard solution of 1-Acetylguanidine with a known concentration is prepared in an appropriate solvent.

-

Sample Preparation: The sample is accurately weighed and dissolved in the same solvent as the standard.

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used. The flow rate is typically set between 0.5 and 1.5 mL/min, and detection is performed using a UV detector at its maximum absorption wavelength of 220 nm.[1][4]

-

Analysis: The sample is injected into the HPLC system. The peak area of 1-Acetylguanidine is compared against the standard to calculate the purity, which is often specified to be ≥96-98%.[3]

-

Structural Confirmation by Spectroscopy

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups.

-

Methodology: A small amount of the sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or in a suitable solvent. The resulting spectrum is analyzed for characteristic absorption bands corresponding to N-H, C=O (amide), and C=N (guanidine) bonds. Commercial specifications often require the spectrum to conform to the known structure of 1-Acetylguanidine.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the atom connectivity and structural integrity.

-

Methodology: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the acetyl group (CH₃) and the guanidine protons, matching the expected structure.[9]

-

Applications in Synthesis

1-Acetylguanidine is a valuable reagent for the synthesis of various nitrogen-containing heterocyclic compounds.[2][6] Its bifunctional nature allows it to participate in condensation reactions to form rings such as imidazoles and pyrimidines.[2][6]

The diagram below illustrates the logical workflow of using 1-Acetylguanidine as a synthetic precursor.

Caption: Role of 1-Acetylguanidine in synthetic pathways.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-アセチルグアニジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Acetylguanidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1-Acetylguanidine | 5699-40-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Acetylguanidine | 5699-40-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

N-Acetylguanidine: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic properties of N-Acetylguanidine, a molecule of significant interest in pharmaceutical synthesis and biochemical research. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-Acetylguanidine.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.95 | Singlet | 3H | CH3 |

| 6.80 | Broad Singlet | 4H | NH2 and NH |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 23.5 | CH3 |

| 160.0 | C=N |

| 178.0 | C=O |

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| 3400-3000 | N-H stretching |

| 1680 | C=O stretching (Amide I) |

| 1640 | C=N stretching |

| 1580 | N-H bending (Amide II) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 101 | [M]+ (Molecular Ion) |

| 59 | [C2H5N2]+ |

| 43 | [CH3CO]+ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for protons and 100 MHz for carbons.

-

Sample Preparation: Approximately 10 mg of N-Acetylguanidine was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

1H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

13C NMR: The spectrum was obtained with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A small amount of N-Acetylguanidine was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI).

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was performed at an electron energy of 70 eV.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N-Acetylguanidine.

Caption: Workflow for the spectroscopic characterization of N-Acetylguanidine.

Physical and chemical properties of N-carbamimidoylacetamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N-carbamimidoylacetamide

Introduction

This compound, also known as N-acetylguanidine, is a derivative of guanidine featuring an acetyl group attached to one of the nitrogen atoms. This compound serves as a valuable building block and reagent in various chemical and biochemical research settings. Its structure, combining a highly basic guanidinium group with an amide functionality, imparts unique chemical characteristics that are of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its potential applications based on existing literature.

Chemical Identity

The fundamental identification details for this compound are summarized below. These identifiers are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | N-(diaminomethylidene)acetamide[1][2] |

| Synonyms | 1-Acetylguanidine, N-Acetylguanidine, N-(aminoiminomethyl)acetamide[1] |

| CAS Number | 5699-40-1[1][3][4] |

| Molecular Formula | C₃H₇N₃O[1] |

| Molecular Weight | 101.11 g/mol |

| InChI | InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)[1] |

| InChIKey | NGGXACLSAZXJGM-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CC(=O)NC(=N)N[4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and reactivity.

| Property | Value / Description |

| Melting Point | 181-183 °C[3] |

| Boiling Point | Data not available in cited literature. |

| Appearance | Data not available; typically a white to off-white solid. |

| Solubility | Specific quantitative data is not readily available. Given the polar nature of the amide and guanidine groups, it is expected to be soluble in water and polar organic solvents like DMSO and methanol. |

| pKa | A specific experimental pKa value is not available. The pKa of the guanidinium group is typically around 13.5, making it a strong base. The amide proton is significantly less acidic, with a pKa generally above 17. |

| LogP | An experimental value is not available. The high polarity suggests a low LogP value, indicating hydrophilicity. |

Stability and Reactivity

This compound is generally stable under standard conditions. The guanidine group is a strong base and can be protonated to form a stable guanidinium salt. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, yielding acetic acid and guanidine.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acylation of guanidine. A detailed experimental protocol based on general chemical principles is provided below.

Objective: To synthesize this compound via the acetylation of guanidine hydrochloride.

Materials:

-

Guanidine hydrochloride

-

Acetic anhydride

-

A suitable base (e.g., Sodium hydroxide or Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Hydrochloric acid (for pH adjustment)

-

Distilled water

-

Sodium sulfate (for drying)

Procedure:

-

Preparation of Free Guanidine: Dissolve guanidine hydrochloride in a minimal amount of water and treat with an equimolar amount of a strong base like sodium hydroxide to liberate the free guanidine base.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the free guanidine in an anhydrous solvent like THF.

-

Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water. If necessary, adjust the pH to neutral.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Characterization: Confirm the identity and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: General Synthesis Workflow for this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups (around 3100-3500 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C=N stretching for the imine group (around 1600-1650 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the methyl (CH₃) protons around 2.0 ppm. The N-H protons of the guanidine and amide groups would appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would display a signal for the methyl carbon, a signal for the amide carbonyl carbon, and a signal for the guanidinyl carbon.

-

Biological and Pharmacological Relevance

Known Applications

This compound has a variety of uses in scientific research. It is employed as a reagent in biochemical reactions, acts as a scavenger for reactive oxygen species, and serves as a substrate for different enzymes.[3][5] Furthermore, it has been utilized in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug ibuprofen.[3]

Potential for Drug Discovery

While specific biological activities for this compound are not extensively documented, the chemical scaffolds it contains are present in many biologically active molecules. Derivatives of related structures such as thiosemicarbazides, carbamates, and other acetamides have shown promise as antimicrobial and antiproliferative agents.[6][7][8][9] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. A general workflow for screening the biological activity of such a compound is outlined below.

Caption: General Biological Activity Screening Workflow.

Conclusion

This compound is a well-defined chemical entity with established physical properties and clear synthetic pathways. Its primary value lies in its application as a versatile reagent and building block in both chemical synthesis and biochemical studies. While direct pharmacological data is limited, its structural relationship to known bioactive compounds suggests a promising potential for future exploration in drug discovery programs, particularly in the fields of antimicrobial and anticancer research. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

- 1. N-(Aminoiminomethyl)acetamide | C3H7N3O | CID 38263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. 5699-40-1 | 1-Acetylguanidine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. fr.alfa-chemical.com [fr.alfa-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of 1-Acetylguanidine: A Historical and Technical Retrospective

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and history of 1-Acetylguanidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive singular "discovery" paper remains elusive in currently indexed scientific literature, a timeline of its emergence and key synthetic developments can be pieced together from early 20th-century chemical research.

Early Investigations into Guanidine Acylation

The history of 1-Acetylguanidine is intrinsically linked to the broader exploration of guanidine chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker.[1] Subsequent research in the late 19th and early 20th centuries focused on understanding the reactivity of this highly basic compound and its derivatives.

While the precise first synthesis of 1-Acetylguanidine is not clearly documented in a dedicated publication, its existence as a chemical entity was established by the mid-20th century. A significant milestone in its documented history is a 1946 patent that details a method for the preparation of acyl guanidines, including acetylguanidine.[2] This suggests that by this time, the compound was not only known but also of interest for further chemical transformations.

Later studies, such as a 1961 paper in the Canadian Journal of Chemistry, delved into the acetylation of various alkyl-substituted guanidines, further solidifying the understanding of monoacetylated guanidine derivatives and their characterization.[3][4]

Physicochemical Properties and Characterization

1-Acetylguanidine is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃O | [5] |

| Molecular Weight | 101.11 g/mol | [5] |

| CAS Number | 5699-40-1 | [5] |

| Melting Point | 181-183 °C (lit.) |

Key Experimental Protocols in the Synthesis of 1-Acetylguanidine

The synthesis of 1-Acetylguanidine has evolved over time, with early methods relying on the direct acylation of guanidine and its salts.

Historical Synthesis: Acylation of Guanidine (Pre-1950s)

An early and straightforward approach to synthesizing 1-Acetylguanidine involved the reaction of a guanidine salt with an acetylating agent. The following protocol is a representative example based on the methodologies of that era.

Objective: To synthesize 1-Acetylguanidine by the acylation of guanidine.

Materials:

-

Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate)

-

Acetylating agent (e.g., acetic anhydride, ethyl acetate)[2]

-

Anhydrous solvent (e.g., ethanol, pyridine)

-

Apparatus for heating and reflux

-

Apparatus for filtration and recrystallization

Methodology:

-

Preparation of Guanidine Free Base (if starting from a salt): A solution of the guanidine salt in a suitable solvent was treated with a base (e.g., sodium ethoxide) to liberate the free guanidine base. The precipitated salt was then removed by filtration.

-

Acylation: The solution containing the free guanidine base was treated with an equimolar amount of the acetylating agent. The reaction mixture was then heated under reflux for a specified period to drive the reaction to completion.

-

Isolation and Purification: Upon cooling, the crude 1-Acetylguanidine would often precipitate from the reaction mixture. The solid was collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.

The logical workflow for this historical synthesis can be visualized as follows:

Modern Synthetic Applications

While the historical context of 1-Acetylguanidine is rooted in fundamental reactivity studies, its contemporary relevance lies in its utility as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and drug discovery. For instance, 1-Acetylguanidine is used in the preparation of substituted imidazoles and pyrimidines.

Conclusion

The discovery and history of 1-Acetylguanidine reflect the progressive exploration of guanidine chemistry. While the exact moment of its first synthesis is not prominently recorded, its preparation was well-established by the mid-20th century. From these early beginnings, 1-Acetylguanidine has transitioned from a subject of basic chemical inquiry to a valuable reagent in the synthesis of complex molecules with potential biological applications. This historical trajectory underscores the enduring importance of fundamental chemical synthesis in paving the way for advancements in applied sciences.

References

N-Carbamimidoylacetamide: An Analysis of Publicly Available Scientific Information

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action, quantitative biological data, or detailed experimental protocols for a compound identified as "N-carbamimidoylacetamide." This document summarizes the current landscape of available information and provides context on structurally related compounds, while clearly noting that the data herein does not directly pertain to this compound.

Introduction

This compound is a chemical entity for which there is a notable absence of published research detailing its biological effects. Its chemical structure suggests a relationship to other guanidino compounds, which are known to play various roles in biological systems. However, without direct experimental evidence, any proposed mechanism of action for this compound remains purely speculative.

This guide will first address the lack of specific data for the target compound and then provide a brief overview of the known mechanisms of action for structurally similar molecules, such as creatine and its precursor, guanidinoacetic acid. This comparative approach may offer potential, albeit unconfirmed, avenues for future research into this compound.

Section 1: Data on this compound (Guanidinoacetamide)

As of the latest searches, there is no publicly available quantitative data (e.g., IC50, EC50, binding affinities), detailed experimental protocols, or established signaling pathways specifically associated with this compound. Researchers and drug development professionals are advised to consider this compound as uncharacterized in the public domain.

Section 2: Potential Mechanisms of Action Based on Structural Analogs

Given the structural similarity of this compound to endogenous guanidino compounds, one might hypothesize potential interactions with pathways involving these molecules. What follows is a summary of the well-established mechanism of action for creatine, a prominent guanidino compound. It is crucial to reiterate that this is for contextual purposes only and does not represent data on this compound.

The Creatine Kinase/Phosphocreatine System

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands, such as muscle and brain. Its primary mechanism of action is through the creatine kinase/phosphocreatine (CK/PCr) system.

Experimental Workflow: Investigating the CK/PCr System

The following diagram illustrates a generalized workflow for studying the impact of a compound on the CK/PCr energy buffer system.

N-Acetylguanidine: A Scaffolding Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylguanidine (NAG), a simple guanidino compound, has primarily been characterized as a versatile chemical intermediate in the synthesis of a wide array of pharmaceutical and agricultural agents. While direct therapeutic applications of N-Acetylguanidine are not extensively documented, the guanidinium group it possesses is a key pharmacophore in numerous biologically active compounds. This technical guide explores the latent therapeutic potential of N-Acetylguanidine, not as a standalone therapeutic, but as a foundational scaffold for the development of novel drugs. We delve into the significant therapeutic avenues of guanidino compounds, including neuroprotection, anti-inflammatory effects, and enzyme inhibition, with a particular focus on nitric oxide synthase (NOS). This paper will provide an overview of the mechanisms of action, present quantitative data on the activity of various guanidine derivatives, detail relevant experimental protocols, and visualize key pathways and workflows to guide future research and drug development endeavors.

Introduction to N-Acetylguanidine and the Guanidinium Group

N-Acetylguanidine is a small organic molecule featuring a guanidine group acetylated at one of its nitrogen atoms.[1][2] While it has been investigated for potential antimicrobial and antiviral properties, its principal role in the pharmaceutical landscape is that of a synthetic precursor.[1] The therapeutic potential of compounds derived from N-Acetylguanidine stems from the unique physicochemical properties of the guanidinium group. This functional group, which is protonated at physiological pH, can engage in multiple hydrogen bond interactions, a crucial feature for binding to biological targets such as enzymes and receptors.[3] The guanidino moiety is a common feature in a diverse range of therapeutic agents, highlighting its importance in drug design and development.[4]

Therapeutic Potential of Guanidino Compounds

The guanidinium core is a privileged structure in medicinal chemistry, imparting a range of biological activities to the molecules that contain it. The following sections explore some of the most promising therapeutic applications of guanidino compounds, many of which can be synthesized using N-Acetylguanidine as a starting material.

Neuroprotection

Guanidino compounds have emerged as promising candidates for the treatment of neurodegenerative disorders and acute neuronal injury.[5] Their neuroprotective effects are often attributed to their ability to modulate various signaling pathways involved in neuronal cell death and survival.

One key mechanism is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel that, when overactivated, leads to excitotoxicity and neuronal damage.[5] Certain diarylguanidines, for instance, act as noncompetitive NMDA receptor antagonists and have demonstrated neuroprotective properties in preclinical models of stroke and neurotrauma.[6]

Furthermore, some guanidine derivatives exert their neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. For example, mercaptoethylguanidine analogs have been shown to protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis by modulating the Akt and JNK signaling pathways and inhibiting the expression of pro-apoptotic proteins like Bax.[7]

Anti-inflammatory Activity

The guanidino moiety is a recurring motif in compounds exhibiting potent anti-inflammatory properties. These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

A significant target for anti-inflammatory guanidino compounds is nitric oxide synthase (NOS). Specifically, the inducible isoform of NOS (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Several guanidine derivatives, most notably aminoguanidine, are selective inhibitors of iNOS.[6] By reducing the overproduction of NO, these compounds can alleviate inflammation.

Moreover, certain guanidine-based molecules have been shown to directly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[8]

Enzyme Inhibition

The ability of the guanidinium group to form strong interactions with active sites makes guanidino compounds effective inhibitors of a wide range of enzymes.

As mentioned, nitric oxide synthases are a major target. Guanidino compounds can act as competitive inhibitors of NOS by mimicking the substrate L-arginine.[9] The inhibition of different NOS isoforms (nNOS, eNOS, and iNOS) can have distinct therapeutic implications, and researchers have focused on developing isoform-selective inhibitors to minimize side effects.[10]

Beyond NOS, guanidine derivatives have been designed to inhibit other enzymes with therapeutic relevance, such as protein disulfide isomerase, which is involved in protein folding.[11]

N-Acetylguanidine as a Synthetic Precursor

N-Acetylguanidine serves as a valuable building block for the synthesis of more complex and biologically active molecules. Its reactive nature allows for its incorporation into a variety of molecular scaffolds to generate novel therapeutic candidates.[12][13] For example, it can be used in the preparation of substituted imidazoles and pyrimidines, classes of compounds with a broad spectrum of pharmacological activities.[13]

The synthesis of novel guanidine derivatives often involves the reaction of N-Acetylguanidine or a related guanidinylating agent with a suitable amine or other reactive intermediate.[14] This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the final compounds.

Quantitative Data on Guanidine Derivatives

To provide a comparative overview of the potency of various guanidino compounds in different therapeutic areas, the following tables summarize key quantitative data from the literature. It is important to note that these data are for a range of guanidine derivatives and are intended to be illustrative of the potential of this class of compounds.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Guanidine Derivatives

| Compound | NOS Isoform | IC50 (µM) | Reference |

| 1-Nitro-3-(pyridin-3-yl)guanidine | eNOS | 0.3 | [10] |

| 1-Nitro-3-(pyridin-3-yl)guanidine | nNOS | 0.5 | [10] |

| 4-Methyl-1H-pyrazole-1-carboxamidine | iNOS | 2.4 | [15] |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS | 0.2 | [15] |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | eNOS | 0.2 | [15] |

| 1H-pyrazole-1-carboxamidine HCl (PCA) | nNOS | 0.2 | [15] |

Table 2: Neuroprotective and Anti-inflammatory Activity of Guanidine Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Ischemia-induced Ca2+ overload | IC50 | 2.2 µM | [16] |

| N,N′-di-o-tolyl-guanidine (o-DTG) | Ischemia-induced Ca2+ overload | IC50 | 74.7 µM | [16] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA receptor binding | IC50 | 36 nM | [5] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Sigma receptor binding | IC50 | 2540 nM | [5] |

| Isonicotinate derivative 5 | Reactive Oxygen Species (ROS) Inhibition | IC50 | 1.42 ± 0.1 µg/mL | [17] |

| Isonicotinate derivative 8b | Reactive Oxygen Species (ROS) Inhibition | IC50 | 3.7 ± 1.7 µg/mL | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of guanidino compounds.

Protocol for In Vitro Neuroprotection Assay

This protocol describes a method for assessing the neuroprotective effects of a test compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.[1]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Test compound (e.g., a guanidine derivative)

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days.[1]

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of the test compound for 2 hours.[1]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include vehicle-only and 6-OHDA-only controls. Incubate for 24 hours.[1]

-

Assessment of Cell Viability (MTT Assay):

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

Protocol for In Vitro Anti-inflammatory Assay

This protocol details a method for evaluating the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.[18]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

24-well plates

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 24-well plates at an appropriate density. Allow cells to adhere overnight.

-

Compound Treatment and Stimulation:

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound on NOS. The assay measures the production of nitric oxide, which is converted to a colored product.[19]

Materials:

-

Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)

-

NOS Assay Buffer

-

L-Arginine (NOS Substrate)

-

NOS Cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

96-well plate

-

Test inhibitor compound

Procedure:

-

Reagent Preparation: Prepare all reagents, including the NOS enzyme, substrate, cofactors, and test inhibitor solutions at the desired concentrations.

-

Assay Reaction:

-

In a 96-well plate, add NOS Assay Buffer, NOS cofactors, and the test inhibitor at various concentrations.

-

Add the NOS enzyme to initiate a pre-incubation period (e.g., 10-15 minutes).

-

Start the main reaction by adding the L-arginine substrate.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Nitrite Detection:

-

Add Nitrate Reductase and its cofactor to convert any nitrate produced back to nitrite.

-

Add Griess Reagent 1 and Griess Reagent 2 to the wells.

-

Incubate for 10-15 minutes at room temperature to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NOS inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Determine the IC50 value of the inhibitor.

-

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of guanidino compounds.

Caption: Inhibition of Nitric Oxide Synthesis by Guanidino Compounds.

Caption: Experimental Workflow for Neuroprotective Drug Discovery.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

N-Acetylguanidine, while not a therapeutic agent in its own right, represents a critical starting point for the synthesis of a multitude of guanidino compounds with significant therapeutic potential. The guanidinium group is a powerful pharmacophore that can be tailored to interact with a variety of biological targets, leading to effects such as neuroprotection, anti-inflammation, and enzyme inhibition.

The data and protocols presented in this guide are intended to serve as a resource for researchers and drug developers interested in exploring the vast chemical space of guanidine derivatives. Future research should focus on the rational design and synthesis of novel compounds derived from N-Acetylguanidine and other simple guanidino precursors. A deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the development of more potent and selective therapeutic agents. The continued exploration of this versatile class of molecules holds great promise for addressing a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties. | Semantic Scholar [semanticscholar.org]

- 7. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. N-ACETYLGUANIDINE | 5699-40-1 [chemicalbook.com]

- 14. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on N-carbamimidoylacetamide and its Analogs as Reactive Oxygen Species Scavengers

Disclaimer: The term "N-carbamimidoylacetamide" does not correspond to a commonly recognized chemical compound in the scientific literature. Based on its structural interpretation (an acetamide derivative with a guanidino group) and the context of reactive oxygen species (ROS) scavenging, this guide will focus on the closely related and extensively studied compound, creatine (N-(aminoiminomethyl)-N-methylglycine), and its precursor, guanidinoacetate (GAA) . It is presumed that the query pertains to the antioxidant properties of these guanidino compounds.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play crucial roles in cell signaling and homeostasis. However, excessive ROS production leads to oxidative stress, a state of imbalance between ROS generation and the biological system's ability to detoxify these reactive intermediates. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4][5] Consequently, there is significant interest in identifying and characterizing compounds with ROS scavenging capabilities.

Guanidino compounds, characterized by the presence of a guanidinium group, have been investigated for their potential antioxidant properties. Creatine, a vital molecule for cellular energy metabolism, has emerged as a compound with direct ROS scavenging activity.[6][7] This technical guide provides a comprehensive overview of the current understanding of creatine as a ROS scavenger, detailing its mechanism of action, relevant experimental data, and methodologies for its evaluation.

Mechanism of Action: Creatine as a Direct ROS Scavenger

The primary antioxidant mechanism of creatine appears to be its direct action on scavenging ROS, particularly the superoxide radical (O₂•⁻).[6][7] Unlike many antioxidants that exert their effects by upregulating antioxidant enzymes, studies have shown that short-term creatine supplementation decreases ROS content in skeletal muscle without altering the expression or activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][7] This suggests a direct chemical interaction between the creatine molecule and ROS.

The proposed mechanism involves the donation of an electron from the creatine molecule to the superoxide radical, thereby neutralizing it. While effective against superoxide radicals, in-vitro experiments have shown that creatine does not have a significant scavenging effect on hydrogen peroxide (H₂O₂).[6][7]

In contrast, the precursor to creatine, guanidinoacetate (GAA), has shown conflicting results regarding its impact on oxidative stress. Some studies indicate that an accumulation of GAA, as seen in GAMT deficiency, may decrease antioxidant capacity and total thiol content in the striatum.[8][9]

Quantitative Data on ROS Scavenging Activity

The following table summarizes the quantitative findings from studies investigating the effects of creatine on ROS levels.

| Compound | Model System | Concentration/Dosage | Effect on ROS/Oxidative Stress Markers | Reference |

| Creatine | Rat Skeletal Muscle (Soleus) | 5 g/kg BW for 6 days | 41% decrease in ROS content | [6][7] |

| Creatine | Rat Skeletal Muscle (EDL) | 5 g/kg BW for 6 days | 33.7% decrease in ROS content | [6][7] |

| Creatine | Cell-free system | 20 mM and 40 mM | Scavenged superoxide radical | [6][7] |

| Creatine | Cell-free system | Not specified | No scavenger effect on hydrogen peroxide | [6][7] |

| Guanidinoacetate (GAA) | Rat Striatum (in vitro) | 100 µM | Significant decrease in Total Radical-Trapping Antioxidant Potential (TRAP) and SOD activity | [8][9] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to assess the ROS scavenging properties of creatine.

1. In Vivo Animal Supplementation and Muscle Tissue Analysis

-

Animal Model: Wistar rats.

-

Supplementation Protocol: Rats were supplemented with creatine (5 g/kg body weight) or a vehicle control via gavage for 6 consecutive days.

-

Tissue Preparation: Following the supplementation period, the soleus and extensor digitorum longus (EDL) muscles were excised.

-

ROS Content Evaluation:

-

Muscle tissues were incubated for the evaluation of ROS content.

-

Reagent: Amplex-UltraRed reagent was used as a fluorescent probe for the detection of H₂O₂ released from the muscle tissue, which is an indicator of intracellular ROS levels.

-

-

Antioxidant Enzyme Analysis:

-

The expression and activity of antioxidant enzymes (superoxide dismutase 1 and 2, catalase, and glutathione peroxidase) in the muscle homogenates were analyzed using standard biochemical assays (e.g., spectrophotometric assays) and molecular biology techniques (e.g., Western blotting).

-

-

Lipid Peroxidation Assay:

2. Cell-Free ROS Scavenging Assays

-

Superoxide Radical Scavenging Assay:

-

A system that generates superoxide radicals was utilized (e.g., xanthine/xanthine oxidase system or potassium superoxide).

-

Creatine was added to the system at various concentrations (e.g., 20 mM and 40 mM).

-

The scavenging activity was determined by measuring the inhibition of a detection molecule's reaction with the superoxide radical (e.g., reduction of cytochrome c or a chemiluminescence probe).[6][7]

-

-

Hydrogen Peroxide Scavenging Assay:

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to the ROS scavenging activity of creatine.

Caption: Overview of Cellular ROS Production and Antioxidant Defense Mechanisms.

Caption: Proposed Direct Scavenging of Superoxide by Creatine.

Caption: Experimental Workflow for Assessing Creatine's ROS Scavenging Activity.

Conclusion and Future Directions

The available evidence strongly supports the role of creatine as a direct scavenger of reactive oxygen species, particularly the superoxide radical. This activity is independent of the modulation of endogenous antioxidant enzymes. While these findings are promising for the potential application of creatine in conditions associated with oxidative stress, further research is warranted.

Future studies should aim to:

-

Elucidate the precise chemical mechanism and the structural moieties of the creatine molecule responsible for its scavenging activity.

-

Investigate the ROS scavenging potential of other creatine analogs and guanidino compounds.

-

Conduct clinical trials to evaluate the efficacy of creatine supplementation in mitigating oxidative stress-related pathologies in humans.

This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the antioxidant properties of creatine and related guanidino compounds. The detailed protocols and summarized data offer a practical starting point for further investigation in this field.

References

- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 2. Creatine Supplementation, Physical Exercise and Oxidative Stress Markers: A Review of the Mechanisms and Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-term creatine supplementation decreases reactive oxygen species content with no changes in expression and activity of antioxidant enzymes in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guanidinoacetate decreases antioxidant defenses and total protein sulfhydryl content in striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guanidinoacetate Decreases Antioxidant Defenses and Total Protein Sulfhydryl Content in Striatum of Rats | Semantic Scholar [semanticscholar.org]

1-Acetylguanidine: A Technical Whitepaper on its Potential Antimicrobial and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential antimicrobial and antiviral properties of 1-Acetylguanidine. It is important to note that direct research on the antimicrobial and antiviral efficacy of 1-Acetylguanidine is limited. Therefore, this paper draws upon the extensive research conducted on the broader classes of guanidine, acylguanidine, and guanidinium compounds to infer the potential bioactivity of 1-Acetylguanidine and to provide a foundation for future research.

Introduction

1-Acetylguanidine is a derivative of guanidine, a strongly basic and highly polar compound.[1][2] Guanidine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including well-documented antimicrobial and antiviral properties.[3][4][5] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore responsible for the interaction of these compounds with biological targets.[6][7] This whitepaper will explore the known antimicrobial and antiviral activities of guanidine-containing compounds as a basis for postulating the potential efficacy of 1-Acetylguanidine.

Antimicrobial Properties of Guanidine Compounds

Quantitative Data on Guanidine Derivatives

The antimicrobial efficacy of various guanidine derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). Below is a summary of representative data from the literature.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Alkyl Guanidinium | L15 | Staphylococcus aureus (MRSA) | 1.0 | [6][8][9] |

| L15 | Escherichia coli | 12.5 | [6][8][9] | |

| Guanidinium Polymers | Polyhexamethylene guanidine (PHMG) | Escherichia coli | 7.8 - 31.2 | |

| Guanidinofunctionalized compounds | IBG | Multidrug-resistant Gram-positive bacteria | Strong inhibitory activity | [3] |

Note: This table presents a selection of data for illustrative purposes and is not exhaustive. The activity of specific compounds can vary significantly based on their chemical structure.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many guanidinium compounds involves the disruption of the bacterial cell membrane.[7] The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately cell death.[7]

Another proposed mechanism involves the inhibition of essential cellular processes. For instance, some guanidinium compounds have been shown to target and inhibit the function of enzymes crucial for bacterial survival.[6]

Below is a diagram illustrating the proposed general mechanism of antimicrobial action for guanidinium compounds.

Caption: Proposed mechanism of antimicrobial action of guanidinium compounds.

Antiviral Properties of Acylguanidine Compounds

Acylguanidines, a class of compounds to which 1-Acetylguanidine belongs, have emerged as a promising area of antiviral research.[10] These compounds have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[4]

Quantitative Data on Acylguanidine Derivatives

The antiviral activity of acylguanidine derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound Class | Derivative Example | Target Virus | EC50 (µM) | Reference |

| Acylguanidine | SM111 | HIV-1 | 55 | [11] |

| Acylguanidine | HMA (5-(N,N-hexamethylene)amiloride) | Coxsackievirus B3 | 10 | [10] |

Note: This table provides examples of the antiviral activity of acylguanidine derivatives. The specific efficacy can vary depending on the viral target and the compound's structure.

Mechanism of Antiviral Action

Acylguanidines exhibit diverse mechanisms of antiviral action, often targeting specific viral proteins or host factors essential for viral replication.[10] One of the key mechanisms is the inhibition of viral ion channels, which are crucial for viral entry, uncoating, and maturation.[10] For example, some acylguanidines have been shown to block the viroporins of viruses like HIV-1 and Hepatitis C virus.[10]

Another mechanism involves the inhibition of viral RNA polymerase, an enzyme essential for the replication of RNA viruses.[10]

The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound.

Caption: A generalized workflow for in vitro antiviral activity testing.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimicrobial and antiviral properties. While specific protocols for 1-Acetylguanidine are not available, the following sections outline standard methodologies used for guanidine and acylguanidine compounds.

Synthesis of 1-Acetylguanidine

The synthesis of 1-Acetylguanidine can be achieved through the acetylation of guanidine. A general procedure involves reacting guanidine hydrochloride with a suitable acetylating agent, such as acetic anhydride, under controlled conditions.[12] The reaction is typically carried out in a solvent like pyridine, and the product can be isolated and purified using standard techniques like recrystallization.

A more detailed, generalized synthesis protocol is as follows:

-

Dissolve guanidine hydrochloride in a suitable solvent (e.g., pyridine).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.[13][14]

Broth Microdilution Method:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Antiviral Activity Assay

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.[15]

CPE Inhibition Assay:

-

Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a monolayer.

-

Prepare serial dilutions of the test compound in a cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a specific multiplicity of infection (MOI) of the target virus.

-

Include virus control (cells + virus, no compound) and cell control (cells only) wells.

-

Incubate the plate at the optimal temperature for viral replication (e.g., 37°C) until CPE is observed in the virus control wells.

-

Assess the CPE in each well microscopically or by using a cell viability dye (e.g., Neutral Red).

-

The EC50 is calculated as the concentration of the compound that inhibits CPE by 50%.

The following diagram illustrates a potential antiviral signaling pathway that could be targeted by acylguanidine compounds.

Caption: Potential targets of acylguanidine compounds in the viral life cycle.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial and antiviral properties of 1-Acetylguanidine is currently lacking, the extensive body of research on related guanidine and acylguanidine compounds provides a strong rationale for investigating its potential in this area. The guanidinium moiety is a well-established pharmacophore for antimicrobial activity, primarily through membrane disruption. Acylguanidines have demonstrated promising antiviral effects by targeting various viral proteins and replication stages.

Future research should focus on the systematic evaluation of 1-Acetylguanidine's efficacy against a broad panel of bacterial and viral pathogens. Determining its MIC and EC50 values, elucidating its specific mechanisms of action, and assessing its cytotoxicity are critical next steps. Such studies will be instrumental in determining whether 1-Acetylguanidine or its derivatives could be developed as novel therapeutic agents to combat infectious diseases.

References

- 1. CAS 5699-40-1 | N-acetylguanidine - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral targets of acylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viral targets of acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Acylguanidine-Based Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. apec.org [apec.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Role of Guanidinoacetic Acid in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: While the compound N-carbamimidoylacetamide, also known as N-acetylguanidine, has limited direct research regarding its role in nucleotide metabolism, this technical guide focuses on the closely related and likely intended compound of interest, Guanidinoacetic Acid (GAA). GAA is the immediate precursor to creatine and plays a significant, multifaceted role in cellular energy homeostasis, which is intrinsically linked to nucleotide metabolism. This document provides an in-depth exploration of the mechanisms through which GAA influences nucleotide pools, particularly adenine nucleotides, and presents quantitative data from various studies. It also details relevant experimental protocols and visualizes the key metabolic and signaling pathways.

Introduction: From this compound to Guanidinoacetic Acid

Initial inquiries into the role of this compound in nucleotide metabolism yield sparse direct evidence. However, its structural similarity and metabolic context strongly suggest that the compound of significant biological relevance is Guanidinoacetic Acid (GAA). GAA is an endogenous amino acid derivative synthesized from arginine and glycine.[1] Its primary and most well-understood function is to serve as the direct precursor for the synthesis of creatine, a pivotal molecule in cellular energy buffering.[1]

The connection between GAA and nucleotide metabolism is centered on the bioenergetics of the cell, particularly the maintenance and turnover of adenosine triphosphate (ATP). This guide will elucidate both the direct and indirect mechanisms by which GAA is proposed to influence the synthesis, utilization, and degradation of nucleotides.

Core Mechanisms of Action

The influence of GAA on nucleotide metabolism can be understood through three primary mechanisms:

-

Enhancement of the Adenine Nucleotide Pool: The most direct effect observed is the increase in cellular energy charge.

-

Interaction with Nucleotide-Metabolizing Enzymes: Direct enzymatic modulation by GAA has been reported.

-

Intersection with One-Carbon Metabolism: The synthesis of creatine from GAA is linked to pathways that provide essential components for purine synthesis.

Enhancement of the Adenine Nucleotide Pool

The conversion of GAA to creatine and subsequently to phosphocreatine is a critical energy-buffering system in tissues with high and fluctuating energy demands, such as muscle and brain. The phosphocreatine shuttle rapidly regenerates ATP from adenosine diphosphate (ADP), thereby maintaining a high ATP/ADP ratio. Dietary supplementation with GAA has been shown to increase the intramuscular concentrations of ATP and the total adenine nucleotide (TAN) pool.[2] This enhancement of the cellular energy state is a cornerstone of GAA's metabolic impact.

Interaction with Nucleotide-Metabolizing Enzymes

Recent in-vitro studies have demonstrated a more direct role for GAA in modulating nucleotide metabolism. Specifically, GAA has been shown to inhibit the activity of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1) and 5'-nucleotidase. These enzymes are responsible for the sequential hydrolysis of ATP to ADP, AMP, and finally to adenosine. By inhibiting these enzymes, GAA may contribute to the preservation of the extracellular ATP pool, which has important signaling functions.

Intersection with One-Carbon Metabolism

The synthesis of creatine from GAA is catalyzed by guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3] SAM is a central molecule in one-carbon metabolism, a network of pathways that provides single-carbon units for various biosynthetic processes, including the de novo synthesis of purine nucleotides. By influencing the demand for SAM, the GAA-to-creatine conversion can indirectly impact the availability of one-carbon units for purine synthesis.

Quantitative Data on the Effects of GAA on Nucleotide Metabolism

The following tables summarize the quantitative effects of dietary GAA supplementation on adenine nucleotide concentrations in various animal models.

Table 1: Effect of Dietary GAA on Adenine Nucleotides in Rabbit Muscle [2]

| Treatment Group | ATP (μmol/g protein) | ADP (μmol/g protein) | AMP (μmol/g protein) | Total Adenine Nucleotides (μmol/g protein) |

| Control (0% GAA) | 5.8 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.05 | 6.9 ± 0.4 |

| 0.04% GAA | 6.5 ± 0.4 | 1.0 ± 0.1 | 0.2 ± 0.04 | 7.7 ± 0.5 |

| 0.08% GAA | 7.1 ± 0.5 | 1.1 ± 0.1 | 0.2 ± 0.06 | 8.4 ± 0.6 |

| 0.12% GAA | 7.5 ± 0.6 | 1.2 ± 0.2 | 0.3 ± 0.07 | 9.0 ± 0.7 |

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of Dietary GAA on ATP and ADP in Lamb Muscle [4]

| Treatment Group | ATP (mmol/kg muscle) | ADP (mmol/kg muscle) |

| 0 mg/kg GAA | 4.65 ± 0.21 | 3.40 ± 0.15 |

| 500 mg/kg GAA | 4.91 ± 0.21 | 3.19 ± 0.15 |

| 1000 mg/kg GAA | 5.13 ± 0.21 | 3.89 ± 0.15 |

| 1500 mg/kg GAA | 5.32 ± 0.21 | 3.86 ± 0.15* |

*Statistically significant linear increase with increasing levels of GAA (p < 0.05). Data are presented as least squares means ± standard error.

Signaling Pathways

The metabolic effects of GAA are intertwined with cellular signaling cascades, most notably the Akt/mTOR/S6K pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6] While much of the research on GAA and Akt/mTOR signaling has focused on muscle hypertrophy, this pathway is also known to promote nucleotide synthesis.[7][8] Activation of mTORC1, a key component of the pathway, stimulates both purine and pyrimidine biosynthesis to support cell growth and proliferation.[5][6] It is plausible that GAA, by enhancing cellular energy status and promoting creatine synthesis, contributes to the activation of the Akt/mTOR pathway, which in turn upregulates nucleotide production.

Experimental Protocols

Determination of Adenine Nucleotides in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantification of ATP, ADP, and AMP in muscle tissue.

5.1.1. Sample Preparation

-

Excise tissue samples and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue samples to remove water.

-

Homogenize the dried tissue in a solution of 0.6 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with a solution of 2 M potassium hydroxide.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

-

Filter the resulting supernatant through a 0.22 µm filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M potassium dihydrogen phosphate buffer (pH 6.0).

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from 100% Mobile Phase A to a mixture of Mobile Phase A and B, optimized for the separation of ATP, ADP, and AMP.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Compare peak areas of the samples to those of known standards of ATP, ADP, and AMP.

Visualizations

Metabolic Pathway of GAA and its Link to Nucleotide Metabolism